![molecular formula C7H6F3NO2S2 B1438945 2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid CAS No. 1154962-41-0](/img/structure/B1438945.png)
2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid
Übersicht
Beschreibung
The compound “2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid” is a derivative of benzoic acid and is also a metabolite of Isoxaflutole, a herbicide used for the control of broadleaf and grass weeds in corn and sugarcane crops .
Synthesis Analysis
The synthesis of a similar compound, a novel fluorinated polymer, was achieved by condensation of excess acryloyl chloride with 2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethan-1-ol . The polymerization was initiated with azobisisobutyronitrile (AIBN) at 60 °C to form a soft gel .Molecular Structure Analysis
The molecular formula of a similar compound, GW501516, is C21H18F3NO3S2, with an average mass of 453.498 Da and a monoisotopic mass of 453.068024 Da .Chemical Reactions Analysis
The compound plays a significant role in the metabolic adaptations to a western diet characterized by an excessive amount of saturated fat . The introduction of fluorine to the acrylate ester has a profound influence on the rate of polymerization .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.96 . Thermal decomposition of the polymer begins at 180 °C . Aqueous wetting by static contact measurement yielded a contact angle of 98° .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Derivatives
Transformations into Derivatives : Methyl 2-[(6-methyl-3-ethoxy-5,6-dihydropyridin-2-yl)sulfanyl]-acetate, a related compound, underwent transformation under acid catalysis, highlighting the reactive nature of such compounds in chemical synthesis (Nedolya, Tarasova, Albanov, & Trofimov, 2018).
Synthesis of Novel Compounds : Novel compounds synthesized from 10-undecenoic acid hydrazide using mercaptoacetic acid and related derivatives demonstrate the compound's utility in creating new chemical entities (Rahman, Mukhtar, Ansari, & Lemiére, 2005).
Cyclization to Create New Structures : The compound’s derivatives have been used in cyclization reactions to create various pharmacologically relevant structures, such as 1,2,4-triazole and 1,3,4-thiadiazole derivatives (Maliszewska-Guz et al., 2005).
Pharmacological Applications
Potential for Biological Activities : Esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, related to the compound , have shown a range of biological activities such as analgesic, neuroleptic, and anti-inflammatory properties (Salionov, 2015).
Synthesis of Anti-Bacterial Agents : Derivatives have been recognized for potential anti-bacterial properties, showing activity against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014).
Synthesis of Thiazocine-2-Acetic Acid Derivatives : Sulfoxide and sulfone analogues of related compounds have been synthesized, showing potential utility in the development of new drugs (Bates, Li, & Jog, 2004).
Schiff and Mannich Bases Derivatives : These derivatives, created from the related compounds, have shown significant anti-inflammatory and analgesic activity, indicating potential therapeutic applications (Gowda et al., 2011).
Other Applications
High Luminescence for Potential Use in Sensing : Compounds like [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid, closely related to the chemical , exhibit high luminescence, suggesting potential use in metal sensing and laser dyes (Grummt, Weiss, Birckner, & Beckert, 2007).
Antimicrobial Activity : Synthesized derivatives have displayed antimicrobial properties, with some showing activity comparable to standard antimicrobial drugs (Baviskar, Khadabadi, & Deore, 2013).
Safety And Hazards
The compound should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
GW501516, a compound with a similar structure, was initially discovered during a research collaboration between GSK and Ligand Pharmaceuticals that began in 1992 . It entered into clinical development as a drug candidate for metabolic and cardiovascular diseases, but was abandoned in 2007 because animal testing showed that the drug caused cancer to develop rapidly in several organs . In 2007, research was published showing that high doses of GW501516 given to mice dramatically improved their physical performance . This led to a black market for the drug candidate and to its abuse by athletes as a doping agent . The World Anti-Doping Agency (WADA) developed a test for GW501516 and other related chemicals and added them to the prohibited list in 2009 . It has issued additional warnings to athletes that GW501516 is not safe .
Eigenschaften
IUPAC Name |
2-[4-methyl-2-(trifluoromethylsulfanyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S2/c1-3-4(2-5(12)13)14-6(11-3)15-7(8,9)10/h2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUAQJBNIXOOGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)
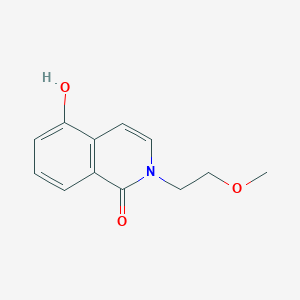
![1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1438865.png)
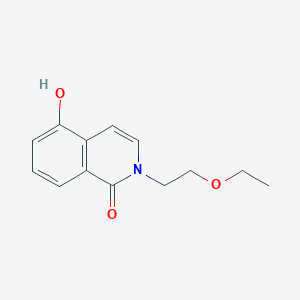
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide](/img/structure/B1438867.png)
![1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438868.png)
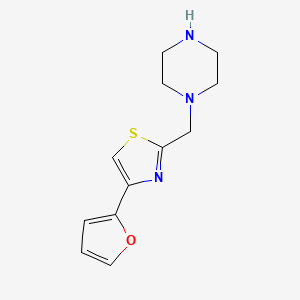

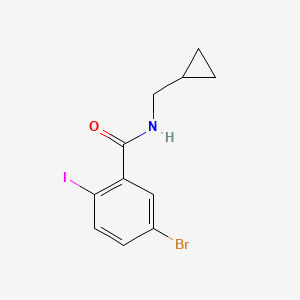
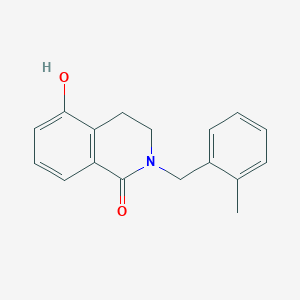
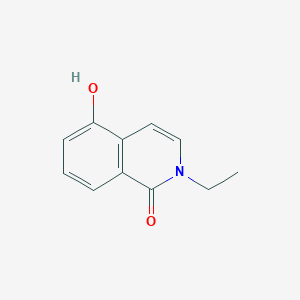
![1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438882.png)

![N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1438885.png)